3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-chloro-4-fluoroaniline with hydrazine derivatives under controlled conditions. One common method involves the cyclization of 2-chloro-4-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes like tyrosinase.
Biological Studies: The compound is used in studies related to its antimicrobial and antifungal properties.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin precursors . This interaction is facilitated by the presence of the chloro and fluoro substituents, which enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a thiazole ring instead of a pyrazole ring.
3-Chloro-4-fluorophenylboronic acid: Contains the same phenyl group but with boronic acid functionality.
Uniqueness
3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its versatility in undergoing various chemical reactions make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H7ClFN3 |
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Molecular Weight |
211.62 g/mol |
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7ClFN3/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI Key |
OBSNRUCIWHDMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=CC(=NN2)N |
Origin of Product |
United States |
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